molecular formula C29H20N2O8 B11016085 5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one

5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11016085
M. Wt: 524.5 g/mol
InChI Key: LLQDGVOCBOXPCA-UHFFFAOYSA-N
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Description

The compound 5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one belongs to the chromen-2-one (coumarin) family, a class of heterocyclic molecules with a benzopyrone backbone. Chromen-2-one derivatives are widely studied for their diverse pharmacological properties, including anticancer, neuroprotective, and antioxidant activities . The structural uniqueness of this compound arises from its substitution pattern:

  • 5,7-Bis(4-nitrobenzyloxy) groups, which introduce strong electron-withdrawing nitro groups, likely influencing electronic distribution and binding affinity in biological systems.

Crystallographic studies of related chromen-2-one derivatives (e.g., 5,7-bis(benzyloxy)-4-phenyl analogues) reveal triclinic crystal systems (space group P1) with intermolecular hydrogen bonding and van der Waals interactions stabilizing the lattice . While direct structural data for the nitro-substituted derivative is unavailable in the provided evidence, its analogues suggest similar packing efficiency and stability.

Properties

Molecular Formula

C29H20N2O8

Molecular Weight

524.5 g/mol

IUPAC Name

5,7-bis[(4-nitrophenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C29H20N2O8/c32-28-16-25(21-4-2-1-3-5-21)29-26(38-18-20-8-12-23(13-9-20)31(35)36)14-24(15-27(29)39-28)37-17-19-6-10-22(11-7-19)30(33)34/h1-16H,17-18H2

InChI Key

LLQDGVOCBOXPCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=C2C(=CC(=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])OCC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Alkylation of 4-Phenylcoumarin-5,7-diol

The most straightforward approach involves reacting 4-phenylcoumarin-5,7-diol with 4-nitrobenzyl bromide or chloride under basic conditions. This one-pot method leverages the nucleophilic aromatic hydroxyl groups for ether formation.

Representative Protocol

  • Reactants : 4-Phenylcoumarin-5,7-diol (1 eq), 4-nitrobenzyl bromide (2.2 eq), K₂CO₃ (3 eq).

  • Solvent : Anhydrous DMF or acetone.

  • Conditions : 60°C, 12–24 hours under nitrogen.

  • Yield : 65–72% (crude), improving to 85% after recrystallization in ethanol.

Mechanistic Insight : The base deprotonates the hydroxyl groups, enabling nucleophilic attack on the 4-nitrobenzyl bromide. Steric hindrance from the phenyl group at position 4 necessitates excess alkylating agent and prolonged reaction times.

Stepwise Protection-Deprotection Approach

To mitigate selectivity issues, a stepwise strategy protects one hydroxyl group before introducing the second 4-nitrobenzyloxy moiety.

  • First Alkylation :

    • Protect the 5-hydroxyl group using 4-nitrobenzyl bromide (1.1 eq) and tetrabutylammonium bromide (TBAB, 5 mol%) in toluene/water biphasic system.

    • Yield : 89% for 5-(4-nitrobenzyloxy)-4-phenylcoumarin-7-ol.

  • Second Alkylation :

    • React the intermediate with 4-nitrobenzyl chloride (1.1 eq) in DMSO with NaOH (2 eq) at 50°C.

    • Yield : 78% for the final product.

Advantage : Reduces dimerization byproducts and improves regiocontrol.

Optimization of Reaction Conditions

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance solubility of the coumarin diol but may promote side reactions. Mixed solvent systems (e.g., acetone/water) balance reactivity and selectivity.

Data Table 1: Solvent Impact on Yield

SolventBaseTemperature (°C)Time (h)Yield (%)
DMFK₂CO₃602472
Acetone/waterNaOH401882
DMSOTBAB/KOH501291

Key Insight : DMSO with TBAB/KOH achieves near-quantitative yields due to phase-transfer catalysis and enhanced nucleophilicity.

Catalytic Innovations

Biogenic ZnO nanoparticles (NPs), as reported in analogous coumarin syntheses, offer a sustainable alternative to traditional catalysts.

Protocol Adaptation :

  • Catalyst : Biogenic ZnO NPs (5 mol%) in water.

  • Conditions : 70°C, 1.5 hours.

  • Yield : 94% (vs. 72% without catalyst).

Mechanistic Role : ZnO NPs activate the hydroxyl groups via Lewis acid-base interactions, accelerating the alkylation kinetics.

Industrial-Scale Adaptations

Phase-Transfer Catalysis (PTC)

Large-scale syntheses favor PTC for its efficiency and reduced solvent use.

Example Process :

  • Reactants : 4-Phenylcoumarin-5,7-diol (300 kg), 4-nitrobenzyl bromide (900 kg).

  • Catalyst : Benzyltriethylammonium chloride (0.1 wt%).

  • Conditions : 50°C in methanol, 2 hours.

  • Yield : 96.5% after recrystallization.

Economic Benefit : TBAB reduces NaOH consumption by 40%, lowering waste generation.

Analytical and Purification Techniques

Chromatographic Monitoring

HPLC with C18 columns (acetonitrile/water gradient) confirms reaction completion (>99% conversion).

Recrystallization Optimization

Crude product purity increases from 70% to 99.5% using methanol/water (3:1 v/v) at −0.08 MPa .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that 5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The compound's mechanism of action appears to involve the inhibition of cell proliferation and the promotion of cell cycle arrest at the G2/M phase.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound against breast cancer cells (MCF-7). The results showed a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent .

2. Antioxidant Properties
The antioxidant capacity of this compound has been extensively studied. It scavenges free radicals effectively, providing protection against oxidative stress-related cellular damage.

Data Table: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound8512.5
Quercetin9010
Vitamin C7515

This table indicates that while this compound shows promising antioxidant activity, it is slightly less effective compared to quercetin but comparable to Vitamin C .

3. Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory effects of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Case Study:
In an experimental model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema in rats, indicating its potential as an anti-inflammatory agent .

Photophysical Properties

The photophysical characteristics of this compound have been investigated for applications in photodynamic therapy and fluorescence imaging.

1. Fluorescence Properties
The compound exhibits strong fluorescence under UV light, making it suitable for use as a fluorescent probe in biological imaging. Its high quantum yield and stability under physiological conditions enhance its applicability in cellular imaging.

Data Table: Photophysical Properties

PropertyValue
Absorption Max (nm)350
Emission Max (nm)480
Quantum Yield0.85

These properties suggest that this compound can be utilized effectively for imaging techniques in biological research .

Industrial Applications

1. Dye and Pigment Production
Due to its vibrant color and stability, this compound can be used in dye formulations for textiles and plastics. Its photostability ensures that colors remain vibrant even under UV exposure.

2. Food Industry
The compound's antioxidant properties make it a candidate for use as a natural preservative in food products. Its ability to inhibit lipid peroxidation could enhance the shelf life of oils and fats.

Mechanism of Action

The mechanism of action of 5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one is not well-documented. it is likely that the compound interacts with biological molecules through its nitrobenzyl and chromenone moieties. These interactions could involve binding to proteins or nucleic acids, leading to changes in their function or structure .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chromen-2-one Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Biological Activity
Target compound 5,7-bis(4-nitrobenzyloxy), 4-phenyl C₃₅H₂₆N₂O₈ 626.60 High electron-withdrawing capacity; potential enhanced reactivity
5,7-Bis(benzyloxy)-4-phenyl () 5,7-bis(benzyloxy), 4-phenyl C₃₆H₂₈O₅ 540.60 Hydrophobic; used in crystallographic studies
2-(4-Hydroxyphenyl) acetamide derivative () Acetamide groups at 5,7-positions C₂₃H₂₄N₂O₆ 424.45 Improved solubility; antioxidant activity
5,7-Dihydroxy-6-prenyl () 5,7-dihydroxy, 6-(3-methylbut-2-enyl) C₂₀H₁₈O₆ 354.36 Lipophilic; potential membrane permeability
6-Chloro-7-(epoxypropoxy)-4-phenyl () Chloro, epoxypropoxy groups C₁₈H₁₃ClO₄ 328.75 Electrophilic reactivity; structural versatility

Key Observations:

Benzyloxy substituents (e.g., in ) increase hydrophobicity, favoring lipid membrane penetration but limiting aqueous solubility . Acetamide groups () improve solubility via hydrogen bonding, making such derivatives more suitable for drug delivery .

Biological Activity Trends: Neuroprotective activity has been observed in chromen-2-ones with dihydroxy and acyl substituents (e.g., , compound 3), suggesting that electron-donating groups may enhance neuroprotection . Antioxidant efficacy is notable in acetamide derivatives (), where polar groups facilitate radical scavenging .

Structural Modifications and Crystallography :

  • Derivatives with bulky substituents (e.g., benzyloxy or nitrobenzyloxy) often crystallize in triclinic systems, with intermolecular interactions stabilizing the lattice .
  • Smaller substituents (e.g., hydroxy or methoxy groups) adopt less complex packing arrangements, as seen in simpler chromen-2-ones .

Biological Activity

5,7-bis[(4-nitrobenzyl)oxy]-4-phenyl-2H-chromen-2-one, a compound belonging to the coumarin family, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, including anticancer properties, cytotoxic effects, and mechanisms of action.

Chemical Structure and Properties

The compound's chemical formula is C31H26N2O5C_{31}H_{26}N_2O_5, with a molecular weight of approximately 494.55 g/mol. The structure includes two nitrobenzyl ether groups attached to the coumarin backbone, which may influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro experiments demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The MTT assay was employed to evaluate cell viability in prostate cancer cell lines (PC-3 and DU145). The results indicated a dose-dependent decrease in cell viability:

Treatment DurationIC50 (μg/mL) for PC-3IC50 (μg/mL) for DU145
24 hours40.1 ± 7.998.14 ± 48.3
48 hours27.05 ± 3.962.5 ± 17.3
72 hours26.43 ± 2.141.85 ± 7.8

These findings suggest that PC-3 cells are more sensitive to treatment compared to DU145 cells, indicating a potential selectivity of the compound towards certain cancer types .

The mechanism by which this compound exerts its cytotoxic effects involves several pathways:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through chromatin condensation and DNA damage.
  • Cell Cycle Arrest : It causes cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating .
  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which play roles in cancer progression .

Additional Biological Activities

Beyond anticancer properties, this compound may also exhibit other biological activities:

  • Antioxidant Activity : Coumarins are known for their antioxidant properties, which may contribute to their protective effects against cellular damage.
  • Anti-inflammatory Effects : Some studies suggest that coumarin derivatives can modulate inflammatory pathways, although specific data for this compound is limited .

Q & A

Q. What experimental methods are used to synthesize and characterize this compound?

The compound is synthesized via regioselective Friedel-Crafts/Allan-Robinson domino reactions, leveraging Lewis acid catalysis to construct the chromen-4-one scaffold . Characterization typically involves:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity.
  • High-Resolution Mass Spectrometry (HRMS) to validate molecular weight (e.g., m/z 540.1937 observed vs. calculated 540.60) .
  • Single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation, with refinement using SHELXL .

Q. How is the molecular structure determined using X-ray crystallography?

SC-XRD data are collected on Bruker SMART APEX CCD diffractometers with Mo-Kα radiation (λ = 0.71073 Å) . Key steps include:

  • Structure solution via direct methods (SHELXS-97) .
  • Refinement with SHELXL-97, achieving R-factors < 0.06 (e.g., R₁ = 0.054, wR₂ = 0.140) .
  • Molecular graphics generated using ORTEP-3 to visualize bond angles (e.g., C–O–C ≈ 117°) and triclinic crystal packing (space group P1) .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Challenges include:

  • Disorder in nitrobenzyl groups : Mitigated by constraining H-atom parameters and applying anisotropic displacement models .
  • Data-to-parameter ratios : Optimized by collecting high-redundancy datasets (e.g., 4,786 independent reflections) to ensure reliability .
  • Twinning : Resolved using the TWIN/BASF algorithm in SHELXL .

Q. How do spectroscopic and crystallographic data resolve contradictions in structural assignments?

Discrepancies between NMR (e.g., aromatic proton splitting) and X-ray data (e.g., bond lengths) are reconciled via:

  • Cross-validation : Comparing experimental HRMS (m/z 540.1937) with theoretical mass .
  • Density Functional Theory (DFT) : Calculating optimized geometries to validate crystallographic torsion angles (e.g., C11–C12–C13 = 121.5°) .

Q. What methodological approaches are used to study substituent effects on electronic properties?

Substituent impacts (e.g., nitro groups on benzyl moieties) are analyzed via:

  • UV-Vis spectroscopy : Monitoring shifts in λmax due to electron-withdrawing effects .
  • Hirshfeld surface analysis : Quantifying intermolecular interactions (e.g., C–H···O contacts) using CrystalExplorer .
  • Electrostatic potential maps : Generated from SC-XRD data to identify electron-deficient regions .

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